molecular formula C11H13NO2S B15053834 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol

Cat. No.: B15053834
M. Wt: 223.29 g/mol
InChI Key: LJQNEQDXUHGLHH-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol (CAS: 34038-10-3) is a benzothiazole derivative with the molecular formula C₁₁H₁₃NO₂S and a molar mass of 223.29 g/mol . The compound features a benzothiazole core substituted with a 3-methoxypropanol chain, combining aromatic heterocyclic properties with a polar alcohol group.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-3-methoxypropan-1-ol

InChI

InChI=1S/C11H13NO2S/c1-14-9(6-7-13)11-12-8-4-2-3-5-10(8)15-11/h2-5,9,13H,6-7H2,1H3

InChI Key

LJQNEQDXUHGLHH-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where the aldehyde or ketone reacts with the 2-aminobenzothiazole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately inducing cell apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected benzothiazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if known) Reference
3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol Benzothiazole 3-methoxypropanol C₁₁H₁₃NO₂S 223.29 Alcohol, methoxy, thiazole Not specified
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Benzothiazole Dihydroisoquinoline-propoxy C₂₈H₂₆N₂O₂S 460.2 (MS data) Ether, amide Multitargeted ligands (e.g., kinase inhibition)
3-Methyl-6-(1-phenylprop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one (3gl) Benzothiazolone 3-methyl, propargyl-phenyl C₁₇H₁₄N₂OS ~294.37 (calculated) Alkyne, ketone Not specified
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazolone-Benzothiazole Propynyl, phenyl, methyl C₂₀H₁₄N₃O₂S 368.41 (calculated) Alkyne, ketone, pyrazolone Antimicrobial (inferred from analogs)

Key Observations

Core Modifications: The target compound retains a simple benzothiazole core, whereas analogs like 4e incorporate fused dihydroisoquinoline rings, enhancing structural complexity and molecular weight . Derivatives such as 3gl and 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one hybridize benzothiazole with pyrazolone or alkyne groups, altering electronic properties and reactivity .

Functional Group Impact: The 3-methoxypropanol chain in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the amide (in 4e) or ketone (in 3gl) groups in analogs, which may influence solubility and target binding . Alkyne substituents (e.g., in 3gl and pyrazolone derivatives) enable click chemistry applications, a feature absent in the target compound .

Biological Activity :

  • Benzothiazole derivatives like 4e are designed as multitargeted ligands, possibly for neurological or oncological targets, though the target compound’s activity remains uncharacterized .
  • Pyrazolone-benzothiazole hybrids exhibit antimicrobial properties, highlighting the role of hybrid heterocycles in bioactivity .

Biological Activity

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol is a chemical compound that integrates a benzo[d]thiazole moiety with a methoxypropan-1-ol group. This unique structural combination is significant in medicinal chemistry due to the diverse biological activities associated with the benzo[d]thiazole ring. The compound has garnered attention for its potential applications in antimicrobial and anticancer therapies, among others.

  • Molecular Formula : C₁₁H₁₃NO₂S
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 34038-10-3

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have demonstrated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 8 μM against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising antiproliferative effects against multiple cancer cell lines, with IC₅₀ values ranging from 1.2 to 5.3 μM for different derivatives. Notably, compounds with structural modifications, such as additional hydroxyl groups, have demonstrated enhanced activity against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .

Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of the benzo[d]thiazole series were evaluated for their antibacterial properties. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

A comprehensive study assessed the antiproliferative effects of various methoxy-substituted benzo[d]thiazole derivatives on human cancer cell lines. The findings highlighted that the compound under investigation not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating its mechanism of action may involve triggering programmed cell death pathways .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets within cells. Interaction studies have revealed binding affinities to key enzymes involved in cellular proliferation and survival, such as cyclooxygenases (COX) and various kinases, which play critical roles in cancer and inflammation pathways .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
2-AminobenzothiazoleStructureAnticancer, Antimicrobial
Benzo[d]thiazoleStructureAntimicrobial, Antiviral
Benzothiazole DerivativesStructureNeuroprotective, Antidepressant
This compound Structure Antimicrobial, Anticancer

This table illustrates the unique position of this compound within a family of compounds known for their varied pharmacological activities.

Q & A

What are the established synthetic routes for 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol, and how can reaction conditions be optimized for yield?

Basic Research Question
A common approach involves nucleophilic substitution or coupling reactions to introduce the benzothiazole moiety. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C can deprotonate intermediates, enabling efficient functionalization . Optimization may include screening catalysts (e.g., phase-transfer catalysts) or adjusting solvent polarity to stabilize reactive intermediates. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Which analytical techniques are most reliable for characterizing the physicochemical properties of this compound?

Basic Research Question
Key techniques include:

  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for related benzothiazole derivatives (e.g., R-factor < 0.05) .
  • HPLC-MS for purity assessment and LogP determination, supported by experimental LogP values (~10.71) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, given its melting point of 135–136°C .

How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways?

Advanced Research Question
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for modeling benzothiazole derivatives, as they balance accuracy and computational cost . For example:

  • Calculate HOMO-LUMO gaps to predict reactivity.
  • Simulate IR/NMR spectra for comparison with experimental data.
    Benchmark against experimental atomization energies (average deviation < 2.4 kcal/mol) to validate parameters .

How should researchers resolve contradictions between computational predictions and experimental data (e.g., LogP discrepancies)?

Advanced Research Question
Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Strategies include:

  • Experimental validation : Re-measure LogP using shake-flask or HPLC methods .
  • Computational refinement : Incorporate solvent models (e.g., COSMO) or higher-level theory (e.g., CCSD(T)) for improved accuracy .
  • Statistical analysis : Apply multivariate regression to identify outliers in datasets.

What strategies improve the solubility of this compound for in vitro assays?

Basic Research Question
While the compound is soluble in chloroform, aqueous solubility can be enhanced via:

  • Co-solvents : Use DMSO/water mixtures (<10% DMSO to avoid cytotoxicity).
  • Derivatization : Introduce polar groups (e.g., sulfonate esters) without altering the benzothiazole core, as seen in sodium 3-(benzo[d]thiazol-2-ylthio)propane-1-sulphonate derivatives .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Crystallization issues often stem from conformational flexibility. Solutions include:

  • Slow evaporation : Use low-polarity solvents (e.g., chloroform) to promote ordered packing.
  • Seeding : Introduce microcrystals from related structures (e.g., 1,3-benzodioxol-5-yl derivatives) to induce nucleation .
  • Temperature control : Crystallize at 4°C to reduce kinetic impurities .

How can researchers investigate potential biological activity given structural analogs?

Advanced Research Question
Leverage structure-activity relationship (SAR) studies of benzothiazole derivatives. For example:

  • Enzyme inhibition assays : Test against kinases or proteases, as seen with N-(6-chlorobenzo[d]thiazol-2-yl)propanamide derivatives .
  • Cellular uptake studies : Use fluorescent tagging (e.g., pyridinium moieties) to track localization .

What mechanistic insights can be gained from studying degradation pathways under acidic/basic conditions?

Advanced Research Question
Controlled hydrolysis experiments (e.g., in HCl/NaOH) can reveal:

  • Stability of the methoxy group : Monitor demethylation via LC-MS.
  • Benzothiazole ring integrity : Assess resistance to ring-opening under stress, as reported for similar thiazole derivatives .

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